(1-oxo-5H-isoquinolin-5-yl) benzoate
Description
(1-Oxo-5H-isoquinolin-5-yl) benzoate is a benzoate ester derivative featuring a 5H-isoquinoline backbone substituted with a ketone group at the 1-position. Its molecular formula is C₁₆H₁₁NO₃, and it is characterized by a fused bicyclic aromatic system (isoquinoline) conjugated with an ester-linked benzoate moiety.
Properties
Molecular Formula |
C16H11NO3 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
(1-oxo-5H-isoquinolin-5-yl) benzoate |
InChI |
InChI=1S/C16H11NO3/c18-15-13-7-4-8-14(12(13)9-10-17-15)20-16(19)11-5-2-1-3-6-11/h1-10,14H |
InChI Key |
PYOHLVFLDVUMHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C=CC=C3C2=CC=NC3=O |
Origin of Product |
United States |
Preparation Methods
The synthetic route for UPF 1035 involves the preparation of 5-Benzoyloxyisoquinolin-1(2H)-one. The compound is synthesized through a series of chemical reactions, including esterification and cyclization. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and protective measures such as inert gas packaging to maintain stability .
Chemical Reactions Analysis
UPF 1035 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert UPF 1035 into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
UPF 1035 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving PARP-2.
Biology: Investigated for its role in cell structure and neuroprotection.
Medicine: Explored for its potential in treating conditions related to PARP-2 activity, such as neurodegenerative diseases.
Industry: Utilized in the development of new therapeutic agents and research tools .
Mechanism of Action
UPF 1035 exerts its effects by selectively inhibiting PARP-2. It binds to the NAD+ binding site of PARP-2, preventing the enzyme from catalyzing the poly (ADP-ribosyl)ation of target proteins. This inhibition leads to increased apoptosis in hippocampal slices and provides neuroprotective effects in models of post-ischemic brain damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between (1-oxo-5H-isoquinolin-5-yl) benzoate and related compounds:
Key Observations:
- Isoquinoline vs. Indene Backbone: The isoquinoline system in the target compound provides a rigid, planar structure conducive to interactions with biological targets, whereas the partially saturated indene ring in 1-oxo-2,3-dihydro-1H-inden-4-yl benzoate may enhance solubility .
- Substituent Effects : Methyl and hydroxyl groups in methyl 2,4-dihydroxy-6-methyl benzoate significantly influence bioactivity, as seen in its role as an alpha-glucosidase inhibitor. In contrast, the ketone and ester groups in the target compound likely affect metabolic stability .
Physicochemical Properties
- Compared to salicylic acid (pKa 3.0), the ester form’s lipophilicity may enhance membrane permeability but reduce aqueous solubility .
- Biodegradation : Microbial degradation pathways (e.g., via Rhodococcus sp. CS-1) suggest that the benzoate ester group undergoes hydrolysis to benzoic acid before assimilation into carbon metabolism, similar to other benzoate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
